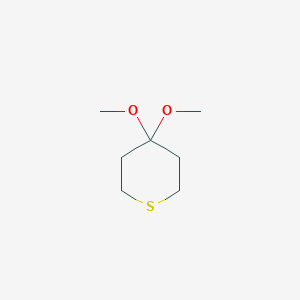
4,4-dimethoxythiane
描述
4,4-dimethoxythiane is a chemical compound with the CAS Number: 61477-16-5 . It has a molecular weight of 162.25 . The IUPAC name for this compound is 4,4-dimethoxytetrahydro-2H-thiopyran . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4,4-dimethoxythiane is 1S/C7H14O2S/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
4,4-dimethoxythiane is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
科学研究应用
Green Solvent and Reagent
4,4-Dimethoxythiane serves as a green solvent and reagent. Its high energy density and cetane number make it attractive for use in batteries and electrolytes . Additionally, its excellent solubility makes it suitable for various applications in cosmetics, perfumes, and pharmaceuticals.
Selective Synthesis of Dimethoxyethane
Dimethoxyethane (DME) is widely used as a green solvent and potential diesel fuel additive. Researchers have explored a sustainable route for DME production by directly catalytic etherification of crude ethylene glycol (EG) with methanol. SAPO-34 zeolite was found to be an efficient and highly selective catalyst for this process. The continuous flow technology used in this study efficiently promotes complete etherification of EG with methanol, maintaining high selectivity for dimethoxyethane .
Palladium-Catalyzed Reactions
The compound is suitable for palladium-catalyzed reactions, including Suzuki reactions and Stille couplings. These reactions allow for the construction of complex organic molecules, making 4,4-dimethoxythiane valuable in synthetic chemistry .
Biomass-Derived Feedstock
Catalytic etherification of ethylene glycol (EG) with methanol, using biomass-derived EG as a feedstock, represents a green method for producing dimethoxyethane. By sourcing EG from renewable cellulose or biomass-derived polyols, this approach aligns with the principles of green chemistry .
安全和危害
The safety information for 4,4-dimethoxythiane includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
属性
IUPAC Name |
4,4-dimethoxythiane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGIVFQQUQLVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxythiane | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


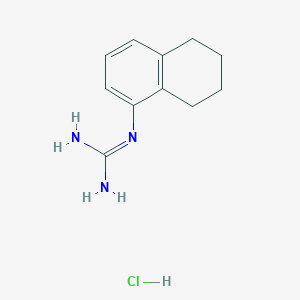
![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)
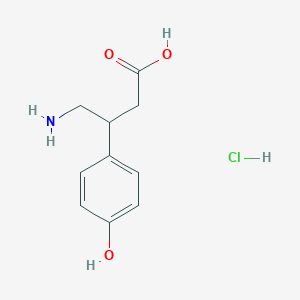
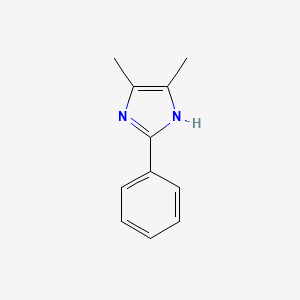



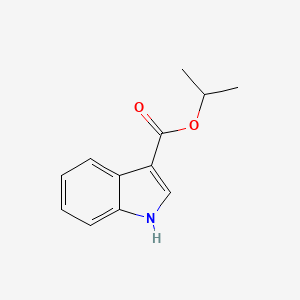
![Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B6600851.png)

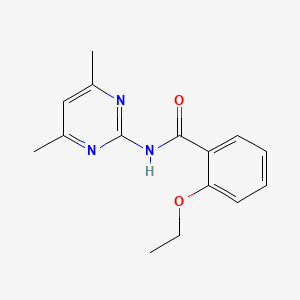
![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)
